InChI=1S/C8H6N4O2/c9-8-4-10-7-3-5 (12 (13)14)1-2-6 (7)11-8/h1-4H, (H2,9,11) . The Canonical SMILES representation is C1=CC2=NC (=CN=C2C=C1 [N+] (=O) [O-])N .
The synthesis of 2-Amino-6-nitroquinoxaline can be achieved through several methods, commonly involving the reaction of nitroquinoxaline derivatives with amines. A notable synthetic approach involves the following steps:
Alternative methods have been documented, including those utilizing mononitro-substituted o-phenylenediamines reacted with benzils under specific catalytic conditions .
The molecular structure of 2-Amino-6-nitroquinoxaline features a quinoxaline core that consists of two fused aromatic rings containing nitrogen atoms. The key structural elements include:
C1=CC2=NC(=CN=C2C=C1[N+](=O)[O-])N, indicating its connectivity and arrangement of atoms.2-Amino-6-nitroquinoxaline participates in various chemical reactions due to its functional groups:
The mechanism of action for 2-Amino-6-nitroquinoxaline primarily involves its interaction with biological targets such as receptors and enzymes. Notably:
The physical and chemical properties of 2-Amino-6-nitroquinoxaline include:
The applications of 2-Amino-6-nitroquinoxaline span various scientific fields:
The quinoxaline system, formally known as benzopyrazine, comprises a benzene ring fused with pyrazine. This bicyclic heteroaromatic arrangement confers significant electronic delocalization and stability. The ring numbering designates positions 2 and 3 as α-carbons adjacent to the nitrogen atoms, critically influencing reactivity. Key electronic characteristics include:
Table 1: Fundamental Properties of the Quinoxaline Core
| Property | Value | Experimental Context |
|---|---|---|
| Molecular formula | C₈H₆N₂ | Standard conditions [2] |
| Melting point | 29–30°C | After distillation [2] |
| Boiling point | 108–111°C at 12 mm Hg | Purified by distillation [2] |
| Ionization potentials | 8.99 eV (first), 10.72 eV (second) | Photoelectron spectroscopy [2] |
Nitro-substituted quinoxalines emerged as pivotal synthetic targets due to their electron-deficient character and bioactivity. Early research focused on classical nitration methods, which faced challenges in regiocontrol and yield. The 1970s–1980s saw advancements in directed ortho-metalation techniques, enabling precise functionalization at C6/C7 positions. The discovery of natural quinoxaline antibiotics (e.g., echinomycin) intensified interest in nitro derivatives as precursors for bioactive molecules [2] [6].
Significant milestones include:
2-Amino-6-nitroquinoxaline (C₈H₆N₄O₂, MW 190.16 g/mol) integrates two functional handles: an electron-donating amino group and an electron-withdrawing nitro group. This push-pull configuration profoundly impacts its behavior:
Table 2: Key Derivatives and Applications of 2-Amino-6-nitroquinoxaline
| Derivative | Biological Activity | Significance |
|---|---|---|
| Compound 22 (Lead) | EC₅₀ = 0.44 µM (schistosomula), 84.7 nM (adult worms) | Broad-spectrum anti-schistosomal [6] |
| Compound 30 | EC₅₀ = 2.59 nM (adult worms), Selectivity Index = 348 | Optimized potency and selectivity [6] |
| Compound 31/33 | Activity against S. haematobium/japonicum | Multi-species anti-schistosomal efficacy [6] |
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: